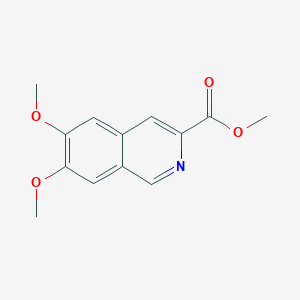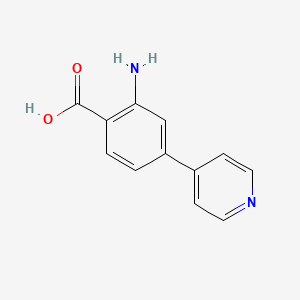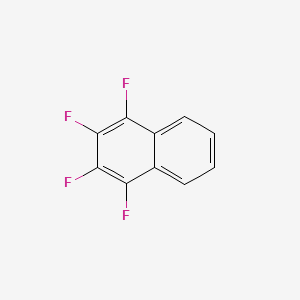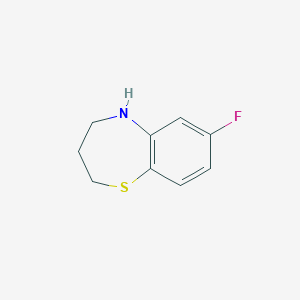
2-((5-methoxy-1H-indol-3-yl)thio)acetonitrile
Vue d'ensemble
Description
2-((5-Methoxy-1H-indol-3-yl)thio)acetonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a thioacetonitrile group at the 3-position, making it a unique and interesting molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methoxy-1H-indol-3-yl)thio)acetonitrile typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Thioacetonitrile Introduction: The 5-methoxyindole is reacted with a thioacetonitrile reagent under controlled conditions to introduce the thioacetonitrile group at the 3-position of the indole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((5-Methoxy-1H-indol-3-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetonitrile group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Propriétés
Numéro CAS |
61021-31-6 |
|---|---|
Formule moléculaire |
C11H10N2OS |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
2-[(5-methoxy-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C11H10N2OS/c1-14-8-2-3-10-9(6-8)11(7-13-10)15-5-4-12/h2-3,6-7,13H,5H2,1H3 |
Clé InChI |
QZXRJMUWJXHLQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2SCC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Benzo[b]thiophen-2-yl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8722773.png)
![11H,12H-[1]benzopyrano[2,3-b][1]benzopyran-11,12-dione](/img/structure/B8722780.png)

![[4-[3-[[(Methylamino)methylene]amino]phenyl]-2-thiazolyl] Guanidine](/img/structure/B8722788.png)






